Lauroyl d-arginate hydrochloride
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Overview
Description
Lauroyl d-arginate hydrochloride is a cationic surfactant derived from the amino acid arginine and lauric acid. It is known for its antimicrobial properties and is widely used in various industries, including food preservation, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauroyl d-arginate hydrochloride is synthesized by esterifying arginine with ethanol, followed by reacting the ester with lauroyl chloride. The resultant compound is then recovered as a hydrochloride salt, which is a white, solid product . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale esterification and subsequent reaction with lauroyl chloride. The product is then filtered, dried, and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Lauroyl d-arginate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: This reaction can occur in the presence of nucleophiles, leading to the replacement of certain functional groups within the molecule.
Major Products Formed
The major products formed from these reactions include lauric acid, arginine, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Lauroyl d-arginate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Lauroyl d-arginate hydrochloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The cationic surfactant interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell death . This mechanism is effective against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Ethyl lauroyl arginate: Another cationic surfactant with similar antimicrobial properties.
Lauric acid: A fatty acid with antimicrobial properties but lacks the cationic surfactant characteristics.
Arginine derivatives: Various derivatives of arginine that exhibit antimicrobial properties but may differ in their efficacy and application.
Uniqueness
Lauroyl d-arginate hydrochloride is unique due to its combination of lauric acid and arginine, which provides both antimicrobial properties and surfactant characteristics. This makes it highly effective in a wide range of applications, from food preservation to medical treatments .
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPNNVVJPXCUQN-XFULWGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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